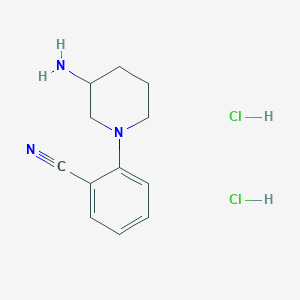![molecular formula C18H14F6N6 B2478607 7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 477851-79-9](/img/structure/B2478607.png)
7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the family of naphthyridine derivatives and is characterized by its complex structure, which includes a pyrimidinyl-piperazino moiety and two trifluoromethyl groups attached to a naphthyridine core .
Mechanism of Action
Target of Action
The primary targets of 7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine are multi-resistant bacterial strains . These bacteria have developed resistance to multiple antibiotics, making them difficult to treat with conventional therapies.
Mode of Action
The compound interacts with its bacterial targets by enhancing the activity of antibiotics
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in bacterial resistance to antibiotics . By enhancing the activity of antibiotics, the compound may disrupt these pathways, leading to increased susceptibility of the bacteria to the antibiotics.
Result of Action
The result of the compound’s action is a decrease in the minimum inhibitory concentration (MIC) of antibiotics against multi-resistant bacterial strains . This indicates that the compound enhances the effectiveness of the antibiotics, making them more potent against the bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine typically involves multiple steps, starting with the preparation of the naphthyridine coreCommon synthetic methods include cyclization reactions, nucleophilic substitutions, and the use of protecting groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .
Scientific Research Applications
7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share structural similarities with 7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine.
Naphthyridine Derivatives: Other naphthyridine-based compounds also exhibit similar chemical properties and applications.
Uniqueness: What sets this compound apart is its unique combination of a pyrimidinyl-piperazino moiety with two trifluoromethyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-(4-pyrimidin-2-ylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N6/c19-17(20,21)12-10-13(18(22,23)24)27-15-11(12)2-3-14(28-15)29-6-8-30(9-7-29)16-25-4-1-5-26-16/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGADVZVNXAUCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2478529.png)
![4-methoxy-N-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide](/img/structure/B2478530.png)

![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea](/img/structure/B2478533.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-methoxybenzoate](/img/structure/B2478534.png)
![1-[2-(2-fluorophenoxy)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2478538.png)
![(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2478539.png)


![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2478542.png)

![1h,2h,3h,5h,6h,7h-Pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2478544.png)
![(2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2478545.png)
